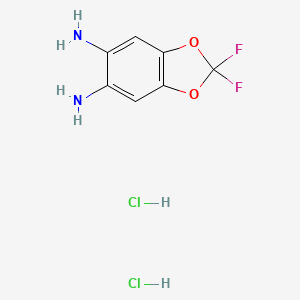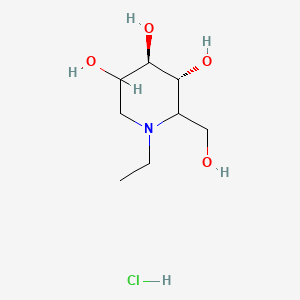
Doxepin-N-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxepin-N-β-D-Glucuronide is a metabolite of doxepin, a tricyclic antidepressant. This compound is formed through the glucuronidation process, where doxepin is conjugated with glucuronic acid. The molecular formula of this compound is C25H29NO7, and it has a molar mass of 455.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin-N-β-D-Glucuronide involves the glucuronidation of doxepin. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to doxepin. The reaction conditions often include a buffered solution with a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using recombinant UGT enzymes expressed in microbial systems. These systems can be optimized for high yield and purity of the product. The use of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can further enhance the efficiency and accuracy of the production process .
Chemical Reactions Analysis
Types of Reactions
Doxepin-N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to doxepin and glucuronic acid under acidic or basic conditions.
Common Reagents and Conditions
The hydrolysis of this compound can be facilitated by acidic or basic reagents such as hydrochloric acid or sodium hydroxide. Enzymatic hydrolysis can also be achieved using β-glucuronidase.
Major Products Formed
The major products formed from the hydrolysis of this compound are doxepin and glucuronic acid .
Scientific Research Applications
Doxepin-N-β-D-Glucuronide is used extensively in scientific research to study drug metabolism and pharmacokinetics. It serves as a crucial tool to investigate the body’s response to doxepin and its derivatives. This compound is also used in the development of assays to assess the inhibition of UGT enzymes, which is important for understanding drug-drug interactions and the safety profile of new chemical entities.
Mechanism of Action
The mechanism of action of Doxepin-N-β-D-Glucuronide is primarily related to its role as a metabolite of doxepin. Doxepin itself is a potent serotonin and norepinephrine reuptake inhibitor, which contributes to its antidepressant effects. The glucuronidation of doxepin to form this compound is a detoxification process that facilitates the excretion of doxepin from the body. This process involves the molecular targets and pathways associated with UGT enzymes .
Comparison with Similar Compounds
Similar Compounds
Dosulepin-N-β-D-Glucuronide: Another tricyclic antidepressant metabolite formed through glucuronidation.
Clomipramine-N-β-D-Glucuronide: A metabolite of clomipramine, also formed through glucuronidation.
Cyclizine-N-β-D-Glucuronide: A metabolite of cyclizine, an antihistamine, formed through glucuronidation
Uniqueness
Doxepin-N-β-D-Glucuronide is unique in its specific formation from doxepin, a widely used tricyclic antidepressant. Its study provides valuable insights into the metabolism and pharmacokinetics of doxepin, which can aid in optimizing therapeutic strategies and minimizing adverse effects .
Properties
CAS No. |
1075185-73-7 |
|---|---|
Molecular Formula |
C25H29NO7 |
Molecular Weight |
455.507 |
IUPAC Name |
6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+ |
InChI Key |
HIWVLLQQFXUDIX-GZTJUZNOSA-N |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B569182.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)


